1-((Naphthalen-1-ylmethyl)amino)propan-2-ol
Description
Contextualization within Naphthalene-Derived Amino Alcohol Chemistry
Naphthalene (B1677914) derivatives have long been a cornerstone in the development of a wide array of organic compounds, finding applications in pharmaceuticals, dyes, and agrochemicals. thebusinessresearchcompany.comresearchnester.comijrpr.com The fusion of two benzene (B151609) rings gives naphthalene a unique electronic and steric profile, which can be harnessed to influence the properties of larger molecules. researchgate.netstudysmarter.co.uk When a naphthalene group is incorporated into an amino alcohol structure, it creates a class of compounds with significant potential for biological activity and as chiral ligands in asymmetric synthesis. um.edu.my
Naphthalene-derived amino alcohols are structurally analogous to many biologically active compounds. For instance, the amino alcohol substructure is a key feature in various pharmaceuticals. The presence of the naphthalene ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes, and can also engage in π-π stacking interactions with biological targets such as enzymes and receptors. researchgate.net The specific linkage in 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol, with the naphthalene group attached via a methylene (B1212753) bridge to the nitrogen atom of the propan-2-ol backbone, provides a degree of conformational flexibility that can be crucial for optimizing interactions with a binding site.
Significance of the Amino Alcohol Moiety in Organic Synthesis and Molecular Design
The amino alcohol moiety is a privileged structural unit in organic chemistry, largely due to its bifunctional nature. um.edu.my The presence of both an amino group and a hydroxyl group allows for a diverse range of chemical transformations. These functional groups can act as nucleophiles, bases, or hydrogen bond donors and acceptors, making amino alcohols versatile building blocks in the synthesis of more complex molecules. um.edu.myacs.org
In the realm of medicinal chemistry, the 1,2-amino alcohol motif is found in numerous drugs, including beta-blockers, antiretrovirals, and antimalarials. researchgate.netresearchgate.net This structural feature can mimic the transition state of peptide bond hydrolysis, making it a valuable component in the design of protease inhibitors. um.edu.my Furthermore, the chirality often present in amino alcohols is of paramount importance in drug design, as different enantiomers of a molecule can have vastly different biological activities.
In organic synthesis, chiral amino alcohols are widely used as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions. acs.org They can coordinate to metal centers to form chiral catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemistry of many amino alcohols derived from natural sources, such as amino acids, makes them particularly valuable in this regard.
Research Gaps and Future Directions in the Study of this compound
Despite the promising structural features of this compound, a survey of the scientific literature reveals a significant research gap concerning this specific compound. There is a lack of published data on its synthesis, characterization, and evaluation of its properties. This presents a clear opportunity for future research to explore the potential of this molecule.
Future research directions could be multifaceted and highly impactful:
Synthesis and Characterization: The development of an efficient and stereoselective synthesis of this compound would be the first crucial step. Standard synthetic methodologies, such as the ring-opening of a suitable epoxide with naphthalen-1-ylmethanamine, could be explored. researchgate.netdiva-portal.org Following a successful synthesis, thorough characterization using modern spectroscopic and analytical techniques would be essential to confirm its structure and purity.
Biological Evaluation: Given the prevalence of the amino alcohol and naphthalene moieties in bioactive compounds, this compound should be screened for a range of biological activities. researchgate.netnih.gov Areas of particular interest could include its potential as an antimicrobial, antiviral, or anticancer agent. researchgate.netresearchgate.net Furthermore, its structural similarity to certain classes of drugs suggests that it could be investigated for activity as a beta-blocker or as an inhibitor of specific enzymes.
Applications in Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. acs.org Its ability to coordinate with various metal centers could be investigated, and the resulting complexes could be tested in a range of stereoselective reactions. The bulky naphthalene group could impart unique steric and electronic effects on the catalytic environment, potentially leading to high levels of enantioselectivity.
The table below summarizes the key structural features of this compound and their potential implications, which could guide future research endeavors.
| Structural Feature | Potential Significance |
| Naphthalene Moiety | Can enhance lipophilicity, facilitate π-π stacking interactions, and provide steric bulk. researchgate.net |
| Amino Group | Acts as a basic center, a nucleophile, and a hydrogen bond donor/acceptor. um.edu.my |
| Hydroxyl Group | Can act as a nucleophile, a proton donor, and participate in hydrogen bonding. um.edu.my |
| Chiral Center | The presence of a stereocenter allows for the synthesis of enantiomerically pure forms, which is critical for applications in medicinal chemistry and asymmetric catalysis. |
| Methylene Bridge | Provides conformational flexibility, which can be important for binding to biological targets. |
Structure
3D Structure
Properties
IUPAC Name |
1-(naphthalen-1-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)9-15-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJAUHSLOEHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266100 | |
| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510740-03-1 | |
| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510740-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Retrosynthetic Disconnections and Identification of Key Precursors
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 1-((naphthalen-1-ylmethyl)amino)propan-2-ol, several logical disconnections of the core structure reveal key synthetic strategies and precursors.
The primary bond formations to consider are the two carbon-nitrogen (C-N) bonds and the carbon-oxygen (C-O) bond of the amino alcohol moiety. The most common disconnections are:
C-N Bond Disconnection (Route A): Cleavage of the bond between the nitrogen atom and the naphthalen-1-ylmethyl group points to a nucleophilic substitution or reductive amination pathway. This identifies 1-naphthaldehyde and 1-aminopropan-2-ol as key precursors.
C-N Bond Disconnection (Route B): Cleavage of the bond between the nitrogen atom and the propan-2-ol backbone suggests an epoxide ring-opening reaction. This approach identifies naphthalen-1-ylmethanamine and propylene (B89431) oxide (or a synthetic equivalent like 1-chloro-2-propanol) as the primary building blocks.
C=O Reduction Strategy (Route C): A third approach envisions the final step as the reduction of a ketone. This retrosynthetic step leads to the precursor 1-((naphthalen-1-ylmethyl)amino)propan-2-one , a β-aminoketone, which would be subsequently reduced to the target amino alcohol.
These analyses highlight a small pool of crucial starting materials, the synthesis and procurement of which are the first practical steps in any synthetic endeavor.
| Disconnection Strategy | Key Bond Cleaved | Resulting Precursors | Associated Synthetic Route |
|---|---|---|---|
| Route A | N—CH₂(Naphthyl) | 1-Naphthaldehyde + 1-Aminopropan-2-ol | Reductive Amination |
| Route B | N—CH₂(Propyl) | Naphthalen-1-ylmethanamine + Propylene Oxide | Epoxide Ring-Opening |
| Route C | C—O (from C=O) | 1-((Naphthalen-1-ylmethyl)amino)propan-2-one | β-Aminoketone Reduction |
**2.2. Classical and Modern Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, several established and contemporary methods can be employed to construct the this compound scaffold.
The nucleophilic ring-opening of epoxides with amines is a direct and highly effective method for the synthesis of β-amino alcohols. mdpi.com This reaction involves the attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.
The reaction between naphthalen-1-ylmethanamine and propylene oxide yields the desired product. Key considerations for this method are regioselectivity and stereocontrol.
Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the amine can attack either the terminal (C1) or the internal (C2) carbon. Under neutral or basic conditions, the attack typically occurs at the less sterically hindered terminal carbon (an SN2-type mechanism), yielding the desired 1-amino-2-propanol regioisomer. The use of Lewis acid catalysts can alter this selectivity. researchgate.netorganic-chemistry.org
Stereocontrol: If an enantiomerically pure epoxide (e.g., (R)-propylene oxide or (S)-propylene oxide) is used, the reaction proceeds with an inversion of configuration at the site of nucleophilic attack, allowing for the stereocontrolled synthesis of a specific enantiomer of the final product. mtak.hu Biocatalytic approaches, for instance using lipases, can also achieve high stereoselectivity under mild conditions. mdpi.comresearchgate.net
The reaction is often performed in a protic solvent like ethanol or isopropanol, sometimes at elevated temperatures to ensure a reasonable reaction rate.
Reductive amination is a powerful and versatile one-pot method for forming C-N bonds and is widely considered a green chemistry staple due to its efficiency. wikipedia.org This process involves the reaction of a carbonyl compound (1-naphthaldehyde) with an amine (1-aminopropan-2-ol) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
A variety of reducing agents can be employed, each with specific advantages:
Sodium Borohydride (B1222165) (NaBH₄): A cost-effective and common reagent, often used in a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes, allowing for a true one-pot reaction under mildly acidic conditions that favor imine formation.
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, STAB is highly effective for a wide range of substrates and has become a preferred reagent for reductive aminations. organic-chemistry.org
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source provides a clean reduction method where the only byproduct is water.
Biocatalytic reductive amination using imine reductases (IREDs) offers an excellent green alternative, providing high enantioselectivity under mild aqueous conditions. wikipedia.org
| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available. ias.ac.in |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Weakly Acidic (pH 4-6) | Selective for imines over carbonyls. wikipedia.org |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, THF | Neutral to Weakly Acidic | Mild, non-toxic, broad substrate scope. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Pd/C) | Ethanol, Ethyl Acetate | Neutral | High atom economy, clean workup. wikipedia.org |
| Imine Reductase (IRED) | Aqueous Buffer | Neutral | High enantioselectivity, sustainable. wikipedia.org |
This strategy involves the synthesis of a ketone intermediate followed by its reduction to the final alcohol. For the target molecule, the precursor would be the β-aminoketone 1-((naphthalen-1-ylmethyl)amino)propan-2-one. This intermediate can be synthesized via nucleophilic substitution of a haloketone, such as chloroacetone, with naphthalen-1-ylmethanamine.
Once the β-aminoketone is obtained, the carbonyl group is reduced to a secondary alcohol. Standard reducing agents like sodium borohydride in an alcoholic solvent are highly effective for this transformation. This reduction step can introduce a new chiral center. Stereoselective reduction can be achieved using chiral reducing agents or catalysts if a specific enantiomer is desired.
A related but structurally distinct class of amino alcohols can be prepared from acylaminonaphthalenes. researchgate.net This route typically involves the acylation of a naphthylamine at the ring, followed by reduction of the resulting ketone. For example, a 1-acyl-2-aminonaphthalene can be reduced to a 1-(1-hydroxyalkyl)-2-aminonaphthalene. researchgate.net While this produces a naphthalene-based amino alcohol, the connectivity of the functional groups differs from the target compound of this article.
The Bucherer and Sugasawa reactions are classic name reactions used to synthesize functionalized naphthalene (B1677914) precursors, such as naphthylamines and acylnaphthalenes, which can serve as starting points for more complex targets.
The Bucherer Reaction: This is a reversible reaction that converts a naphthol into a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia (or an amine). researchgate.net It is a valuable industrial process for producing aminonaphthalenesulfonic acids, which are important dye intermediates. While often associated with 2-naphthol, the reaction can be applied to other isomers. For instance, 1-naphthol could be converted to 1-naphthylamine, a potential precursor that requires further modification (e.g., reduction of a nitrile or amide derivative) to yield naphthalen-1-ylmethanamine. The use of microwave irradiation has been shown to significantly reduce reaction times for the Bucherer reaction. researchgate.net
The Sugasawa Reaction: This reaction achieves the ortho-acylation of anilines or naphthylamines. Standard Friedel-Crafts acylation often fails with anilines because the amino group coordinates with the Lewis acid catalyst, deactivating the aromatic ring. The Sugasawa reaction overcomes this by using a combination of two Lewis acids (e.g., BCl₃ and AlCl₃) with a nitrile as the acylating agent. This allows for the introduction of an acyl group at the position ortho to the amino group. For example, 2-naphthylamine can be acylated at the C1 position to give a 1-acyl-2-aminonaphthalene. researchgate.net This product can then be reduced to the corresponding amino alcohol, as mentioned in the previous section.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ispe.orgacs.org The synthesis of pharmaceuticals is an area where these principles are of critical importance to minimize environmental impact. nih.gov
Several green chemistry strategies can be applied to the synthesis of the target compound:
Atom Economy: Routes like epoxide ring-opening and reductive amination are addition reactions with high theoretical atom economy, as most atoms from the reactants are incorporated into the final product.
Use of Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste. This includes the use of metal catalysts for hydrogenation or biocatalysts like enzymes (lipases, IREDs), which operate under mild conditions with high selectivity. pfizer.commdpi.com
Safer Solvents and Reaction Conditions: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches favor the use of safer alternatives like water, ethanol, or glycerol. ias.ac.in Performing reactions under solvent-free conditions or in continuous-flow systems further reduces environmental impact. mdpi.comispe.org
Biocatalysis: The use of enzymes offers a highly sustainable path. Lipase-catalyzed ring-opening of epoxides and IRED-catalyzed reductive amination are prime examples of biocatalytic methods that can produce chiral amino alcohols with high purity under environmentally benign conditions. mdpi.commdpi.comnih.gov
By carefully selecting the synthetic route and reaction conditions, the environmental footprint of synthesizing this compound can be significantly reduced, aligning with the modern imperatives of sustainable chemical manufacturing.
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| High Atom Economy | Prioritize addition reactions over substitution or elimination. | Epoxide ring-opening and reductive amination are addition-based routes. |
| Catalysis | Replace stoichiometric reagents with catalytic alternatives. | Using catalytic hydrogenation instead of metal hydrides for reduction. |
| Benign Solvents | Replace hazardous solvents with greener options. | Using water or ethanol as a solvent for epoxide aminolysis. organic-chemistry.org |
| Biocatalysis | Utilize enzymes for high selectivity and mild conditions. | Enantioselective synthesis using lipases or imine reductases. mdpi.comsemanticscholar.org |
| Energy Efficiency | Use methods that reduce energy consumption. | Microwave-assisted synthesis (e.g., for Bucherer reaction) to shorten reaction times. researchgate.net |
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₄H₁₇NO | Target Molecule |
| 1-Naphthaldehyde | C₁₁H₈O | Precursor |
| 1-Aminopropan-2-ol | C₃H₉NO | Precursor wikipedia.org |
| Naphthalen-1-ylmethanamine | C₁₁H₁₁N | Precursor |
| Propylene oxide | C₃H₆O | Precursor |
| 1-((Naphthalen-1-ylmethyl)amino)propan-2-one | C₁₄H₁₅NO | Intermediate |
| 1-Naphthol | C₁₀H₈O | Precursor for Naphthalene Derivatives |
| 1-Naphthylamine | C₁₀H₉N | Precursor/Intermediate |
| 2-Naphthol | C₁₀H₈O | Precursor for Naphthalene Derivatives |
| 2-Naphthylamine | C₁₀H₉N | Precursor/Intermediate |
Solvent-Free or Environmentally Benign Solvent Approaches
In recent years, a strong emphasis has been placed on developing green and sustainable chemical processes. For the synthesis of β-amino alcohols like this compound, this has translated into the exploration of solvent-free reaction conditions or the use of environmentally benign solvents.
One prominent solvent-free approach is "grindstone chemistry," a mechanochemical method where solid reactants are ground together, often with a catalytic amount of a substance, to initiate a reaction. ijcmas.com This technique is energy-efficient and significantly reduces waste by eliminating the need for a solvent. ijcmas.com The synthesis of related 1-aminoalkyl-2-naphthols has been successfully achieved using this one-pot, three-component method, demonstrating its potential applicability. ijcmas.com
Another green strategy involves the ring-opening of epoxides with amines under solvent-free conditions. tandfonline.comresearchgate.net Heating a mixture of an epoxide (such as propylene oxide) and an amine (naphthalen-1-ylmethanamine) in a sealed vessel can lead to the formation of the corresponding β-amino alcohol in high yields without the need for a solvent. tandfonline.com This method is attractive for its simplicity and reduced environmental impact.
The use of recyclable, heterogeneous catalysts in conjunction with solvent-free conditions presents a particularly sustainable approach. academie-sciences.frmdpi.com Catalysts such as zeolites, clays (like Montmorillonite K10), and various nanoparticle-supported reagents have been shown to be effective for the synthesis of aminoalkyl and amidoalkyl naphthols. academie-sciences.frmdpi.comscirp.org These solid catalysts can be easily separated from the reaction mixture and reused, further enhancing the green credentials of the synthesis. academie-sciences.frmdpi.com For instance, aluminatesulfonic acid nanoparticles have been used as a recoverable catalyst for the one-pot, three-component synthesis of Betti bases and amidoalkyl naphthols under solvent-free conditions. academie-sciences.fr
Table 1: Examples of Environmentally Benign Approaches for β-Amino Alcohol Synthesis
| Method | Key Features | Catalyst Examples | Potential Application |
|---|---|---|---|
| Grindstone Chemistry | Solvent-free, mechanochemical, energy-efficient. ijcmas.comchowgules.ac.in | Methane sulphonic acid. ijcmas.com | One-pot synthesis of aminoalkyl naphthols. ijcmas.com |
| Solvent-Free Epoxide Opening | Simple, high-yield, reduced waste. tandfonline.com | None (thermal). tandfonline.com | Direct reaction of propylene oxide and naphthalen-1-ylmethanamine. tandfonline.com |
| Heterogeneous Catalysis | Recyclable catalyst, often solvent-free. researchgate.netacademie-sciences.frscirp.org | Zeolites, scirp.org Amberlite IRA-400 Cl resin, bohrium.com CuFe2O4 nanoparticles. researchgate.net | Synthesis of β-amino alcohols and related naphthol derivatives. researchgate.netscirp.orgbohrium.com |
| Green Solvents | Use of non-toxic, reusable solvents. | Water, organic-chemistry.org Trifluoroethanol. researchgate.net | Ring-opening of epoxides with amines. organic-chemistry.orgresearchgate.net |
Catalyst-Mediated Reactions (e.g., Copper(0)-Catalyzed Epoxide Opening)
Catalysis plays a pivotal role in the synthesis of this compound, primarily through facilitating the key bond-forming step: the nucleophilic ring-opening of an epoxide (propylene oxide) by an amine (naphthalen-1-ylmethanamine). A wide array of catalysts have been developed to enhance the efficiency, rate, and regioselectivity of this reaction. researchgate.netrroij.com
Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. tandfonline.com Examples of effective catalysts include metal salts like zinc(II) perchlorate hexahydrate, which can facilitate the reaction under solvent-free conditions with excellent yields and selectivity. organic-chemistry.org Other metal-based catalysts such as cerium chloride, tantalum(V) chloride, and indium tribromide have also been successfully used. organic-chemistry.orgresearchgate.netrroij.com
Copper catalysis has emerged as a particularly versatile tool in the synthesis of amino alcohols. acs.orgunimi.it While specific examples for the direct synthesis of this compound are not abundant in the provided context, the principles of copper-catalyzed epoxide opening are well-established. rsc.orgepa.gov These reactions can be designed to be highly stereoselective, which is crucial for the synthesis of chiral molecules. acs.orgunimi.it Copper catalysts can promote the asymmetric addition of amine nucleophiles to activated precursors, leading to chiral γ-amino alcohols, a strategy that can be adapted for β-amino alcohols. acs.orgunimi.it
Table 2: Catalyst Systems for Epoxide Ring-Opening with Amines
| Catalyst Type | Specific Examples | Key Advantages |
|---|---|---|
| Lewis Acids (Metal Salts) | Zinc(II) perchlorate, organic-chemistry.org Cerium chloride, organic-chemistry.org Tantalum(V) chloride, organic-chemistry.org Indium tribromide. researchgate.netrroij.com | High efficiency, excellent yields, good selectivity. organic-chemistry.orgresearchgate.netrroij.com |
| Lanthanide Catalysts | Lanthanide triflates. | High activity, can be used in asymmetric synthesis. |
| Heterogeneous Catalysts | Sulfated zirconia, rroij.com Zeolites, scirp.org Fe(OH)3 nanoparticles. researchgate.net | Recyclable, environmentally friendly, high regioselectivity. researchgate.netscirp.orgrroij.com |
| Organocatalysts | Chiral sulfinamides. organic-chemistry.org | Metal-free, enables asymmetric reactions. organic-chemistry.org |
| Copper Catalysts | Cu(I) complexes. acs.orgunimi.it | Versatile, potential for high stereoselectivity. acs.orgunimi.it |
Enantioselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of this compound is of paramount importance. Several strategies have been developed to produce this compound in an enantiomerically pure form. A notable analogue for which extensive enantioselective synthesis has been studied is propranolol, which shares a similar structural backbone. researchgate.netresearchgate.netsemanticscholar.org
One successful approach involves the use of organocatalysis. For instance, L-proline has been used to catalyze the α-aminoxylation of aldehydes, a key step in an efficient enantioselective synthesis of (S)-propranolol with greater than 98% enantiomeric excess (ee). researchgate.net This highlights the power of small organic molecules to induce high levels of chirality.
Another common strategy is the kinetic resolution of a racemic intermediate. This can be achieved through enzymatic methods, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For example, a lipase-catalyzed resolution can be employed to produce chiral glycerol derivatives that are key intermediates in the synthesis of (S)-propranolol. semanticscholar.org Similarly, epoxide hydrolases can be used for the resolution of racemic epoxides like α-naphthyl glycidyl ether, providing a chiral epoxide that can then be converted to the desired enantiomer of the β-amino alcohol. researchgate.net
Chiral Pool Building Blocks (e.g., Chiral Epoxides, Chiral Aminopropanols)
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. diva-portal.org This approach leverages the existing chirality of these building blocks to introduce stereocenters into the target molecule.
For the synthesis of chiral this compound, enantiopure epoxides are excellent chiral building blocks. rroij.com For example, the synthesis of propranolol derivatives can start from enantiomerically pure 3-(tosyloxy)-1,2-epoxypropane (the Sharpless epoxide). nih.gov This chiral epoxide can be reacted with 1-naphthol to form a chiral naphthyl-substituted epoxide, which is then opened by an amine to yield the final product with a defined stereochemistry at the alcohol-bearing carbon. nih.gov
Amino acids also represent a significant portion of the chiral pool. diva-portal.org They can be converted into chiral β-amino alcohols through various synthetic transformations, such as the reduction of the carboxylic acid functionality. diva-portal.orgpolyu.edu.hk This provides an alternative route to access enantiomerically pure amino alcohol precursors.
Asymmetric Catalysis in C-C or C-N Bond Formation
Asymmetric catalysis is a powerful strategy for enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. In the context of this compound, asymmetric catalysis is primarily focused on the formation of the C-N bond during the epoxide opening or the reduction of a prochiral ketone precursor.
Copper-based catalysts, in conjunction with chiral ligands, have been developed for the enantioselective addition of amines to various substrates. acs.orgunimi.it These systems can achieve high levels of regio-, diastereo-, and enantioselectivity in the synthesis of chiral 1,2-amino alcohols. nih.gov
Another important class of reactions is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones or imines. ru.nlnih.gov For instance, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been used for the diastereoselective reduction of β-amino ketones to their corresponding γ-amino alcohols, a methodology that is adaptable to the synthesis of β-amino alcohols. ru.nlnih.gov
More recently, enantioselective radical C-H amination has emerged as a novel strategy. nih.gov This approach uses a multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst, to achieve regio- and enantioselective amination of C-H bonds, offering a direct route to chiral β-amino alcohols from simple alcohol precursors. nih.gov
Diastereoselective Synthesis and Separation
When a molecule contains more than one chiral center, diastereomers can be formed. The selective synthesis of a single diastereomer is a significant challenge in organic synthesis. For derivatives of this compound that may contain an additional stereocenter, diastereoselective synthesis becomes crucial.
The diastereoselectivity of a reaction can often be controlled by the choice of catalyst and reaction conditions. For example, in the hydrogenation of β-amino ketones, an iridium catalyst can favor the formation of the anti-diastereomer, while a rhodium-based catalyst can selectively produce the syn-diastereomer. ru.nlnih.govrsc.org This allows for the targeted synthesis of a specific diastereomeric product.
In cases where a mixture of diastereomers is formed, separation is necessary. This is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), which can separate compounds based on their different physical properties. nih.gov The synthesis of stereoisomeric propranolol derivatives, for instance, involves the reaction of an asymmetric epoxide with an enantiomeric amino acid amide, leading to diastereomeric products that can be separated and characterized. nih.gov
Synthesis of Structurally Modified Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is important for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Modifications can be made to various parts of the molecule, including the naphthyl ring, the amino group, and the propanol (B110389) backbone.
Derivatives can be synthesized by reacting the parent molecule with various reagents. For example, the secondary amine can be acylated or alkylated to introduce different substituents. The hydroxyl group can undergo esterification or etherification. The synthesis of novel propranolol derivatives has been reported through reactions with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide. researchgate.net
The Betti reaction provides a versatile platform for synthesizing a wide range of structurally diverse derivatives. nih.govnih.gov This one-pot, three-component reaction of a naphthol, an aldehyde, and an amine can be used to introduce a variety of substituents on the carbon atom adjacent to the naphthyl ring and the amino group. nih.govnih.gov For example, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized using this method. nih.govnih.gov
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published experimental NMR data for 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol could be located. A detailed analysis requires experimental spectra.
One-Dimensional ¹H and ¹³C NMR for Chemical Shift Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the methylene (B1212753) bridge, the propanol (B110389) backbone, and the methyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with their chemical shifts influenced by their immediate electronic environment. Without experimental data, a table of chemical shifts cannot be constructed.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the propan-2-ol moiety.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds), helping to piece together the entire molecular skeleton, such as connecting the methylene bridge protons to the carbons of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, offering insights into the molecule's preferred conformation.
However, as no such studies have been published, a detailed analysis of connectivity and spatial relationships is not possible.
Solid-State NMR for Polymorphic Studies
Solid-state NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase, including the characterization of different crystalline forms (polymorphs). There is no information available in the scientific literature regarding the solid-state NMR analysis of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses
No published experimental FT-IR or FT-Raman data for this compound could be located. A detailed vibrational analysis requires experimental spectra.
Identification of Characteristic Functional Group Vibrations
An FT-IR or FT-Raman spectrum would be expected to show characteristic absorption or scattering bands corresponding to the various functional groups within the molecule. Key expected vibrations would include:
O-H stretch from the alcohol group, typically a broad band in the region of 3200-3600 cm⁻¹.
N-H stretch from the secondary amine, usually appearing in the 3300-3500 cm⁻¹ region.
C-H stretches for both aromatic (naphthalene) and aliphatic (propanol and methyl) protons, typically between 2850-3100 cm⁻¹.
C=C stretches from the aromatic naphthalene ring, expected in the 1450-1600 cm⁻¹ range.
C-O stretch from the secondary alcohol, typically found around 1050-1150 cm⁻¹.
C-N stretch of the amine, generally in the 1020-1250 cm⁻¹ region.
Without actual spectra, a data table of vibrational frequencies cannot be compiled.
Probing Intermolecular Hydrogen Bonding Interactions
The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. In FT-IR spectroscopy, the position and shape of the O-H and N-H stretching bands would provide significant insight into the extent and nature of intermolecular hydrogen bonding in the condensed phase. A broad and red-shifted O-H band, for example, would indicate strong hydrogen bonding. However, the absence of experimental data prevents any such analysis.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful analytical tools for the precise determination of molecular weight and the structural elucidation of organic compounds.
Precise Molecular Weight Determination
HRMS provides a highly accurate measurement of a molecule's mass, which is critical for confirming its elemental composition. For this compound, with the chemical formula C₁₄H₁₇NO, the exact mass can be calculated. The ESI-MS technique is particularly well-suited for analyzing polar molecules like amino alcohols, typically observing the protonated molecule [M+H]⁺ in the positive ion mode. nih.govnih.gov The high-resolution measurement of this ion allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 1: Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₇NO |
| Monoisotopic Mass | 215.1310 g/mol |
| Observed Ion (ESI-MS) | [M+H]⁺ |
| Expected m/z (HRMS) | 216.1383 |
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) following electrospray ionization is used to fragment the parent ion, providing data that confirms the molecule's specific structure. nih.gov The fragmentation pattern of the protonated this compound ion, [C₁₄H₁₇NO+H]⁺, reveals characteristic cleavages that are indicative of its structural motifs.
A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the highly stable naphthylmethyl cation or a tropylium-like ion. Another common fragmentation for amino alcohols is the neutral loss of water (H₂O) from the propan-2-ol moiety. researchgate.net
Key Fragmentation Steps:
Formation of the Naphthylmethyl Cation: A major fragment corresponds to the [C₁₁H₉]⁺ ion (m/z 141), resulting from the cleavage of the bond between the methylene group and the nitrogen atom. This is a characteristic fragmentation for compounds containing a naphthalen-1-ylmethyl group.
Loss of Water: The protonated molecule can easily lose a molecule of water, yielding a fragment ion at [M+H-H₂O]⁺.
Side-Chain Fragmentation: Other fragmentations can occur along the propanolamine (B44665) side chain, such as the loss of the terminal methyl group or cleavage adjacent to the hydroxyl group.
Table 2: Predicted ESI-MS/MS Fragmentation Data for [C₁₄H₁₇NO+H]⁺
| m/z (experimental) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 216.1 | [C₁₄H₁₈NO]⁺ | - |
| 198.1 | [C₁₄H₁₆N]⁺ | H₂O |
| 156.1 | [C₁₂H₁₄N]⁺ | C₂H₄O |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to the presence of chromophores.
Analysis of Chromophoric Contributions from Naphthalene and Amino Alcohol Moieties
The UV-Vis absorption spectrum of this compound is dominated by the naphthalene ring system, which is a strong chromophore. The naphthalene moiety gives rise to characteristic absorption bands corresponding to π → π* electronic transitions. nist.govnist.gov These typically include an intense band at shorter wavelengths and several bands with fine structure at longer wavelengths.
The amino alcohol portion of the molecule acts as an auxochrome. The non-bonding electrons on the nitrogen and oxygen atoms can interact with the π-electron system of the naphthalene ring, influencing the energy of the electronic transitions. This interaction typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene.
Solvent Effects on Electronic Absorption Properties
The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. jcbsc.orgmdpi.com The shape, position, and intensity of electronic absorption bands are affected by changes in solvent properties like polarity, dielectric constant, and the nature of solute-solvent interactions. jcbsc.orgresearchgate.net
For this compound, changing the solvent is expected to alter the absorption spectrum.
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the lone pairs of electrons on the nitrogen and oxygen atoms. This can stabilize both the ground and excited states, but often stabilizes the more polar excited state to a greater extent, leading to a red shift (bathochromic shift) in the π → π* transition bands. mdpi.com
Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are weaker. The spectrum in a non-polar solvent often serves as a baseline, and the fine structure of the naphthalene absorption bands may be more resolved.
Table 3: Expected UV-Vis Absorption Maxima (λmax) in Different Solvents
| Solvent | Polarity | Expected λmax Range (nm) | Type of Shift (Relative to Non-polar) |
|---|---|---|---|
| Hexane | Non-polar | ~280-320 | Reference |
| Acetonitrile | Polar Aprotic | ~282-325 | Slight Red Shift |
| Ethanol | Polar Protic | ~285-330 | Red Shift (Bathochromic) |
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Solid-State Behavior
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. scispace.com For this compound, a TGA thermogram would indicate its thermal stability. The analysis would reveal the onset temperature of decomposition, which is the temperature at which the compound begins to lose mass. The TGA curve would likely show a single or multi-step degradation process, with each step corresponding to the loss of specific fragments of the molecule. This analysis is crucial for determining the upper temperature limit at which the compound is stable.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. nih.govnih.gov For a crystalline solid form of this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature of this peak provides the melting point, and the area under the peak corresponds to the enthalpy of fusion. The purity of the sample can also be estimated from the shape of the melting peak.
Table 4: Expected Thermal Analysis Data
| Analysis Technique | Parameter Measured | Expected Observation for this compound |
|---|---|---|
| TGA | Mass loss vs. Temperature | Onset temperature of decomposition, stages of thermal degradation. |
| DSC | Heat flow vs. Temperature | Sharp endothermic peak indicating the melting point (Tₘ); Enthalpy of fusion (ΔHfus). |
Crystallographic Analysis and Solid State Architectural Investigation of 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Detailed Analysis of Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, a detailed analysis of the crystal packing and the nature of intermolecular interactions is not possible. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern how the molecules arrange themselves in a solid lattice.
Quantification of Hydrogen Bonding Networks and Their Directionality
Information regarding the presence, geometry, and directionality of hydrogen bonding networks within the crystal structure of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is unavailable due to the lack of crystallographic data.
Exploration of π-π Stacking and Other Non-Covalent Interactions Involving the Naphthalene (B1677914) Ring
An exploration of π-π stacking interactions involving the naphthalene ring, which are common in aromatic compounds and significantly influence crystal packing, cannot be conducted without the foundational crystal structure data.
Hirshfeld Surface Analysis for Quantifying Contributions to Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The generation of Hirshfeld surfaces and the subsequent analysis of fingerprint plots are entirely dependent on the availability of a crystallographic information file (CIF), which does not exist for this compound in the public domain.
Polymorphism and Pseudopolymorphism Studies
There are no published studies on the polymorphism or pseudopolymorphism of this compound. Such studies involve the investigation of the ability of a compound to exist in more than one crystalline form, each with a different arrangement of molecules in the solid state.
Computational Chemistry and Advanced Theoretical Investigations of 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Detailed quantum chemical calculations for 1-((naphthalen-1-ylmethyl)amino)propan-2-ol are not extensively available in the current body of published scientific literature. Computational studies are crucial for understanding the molecular structure and electronic properties of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide deep insights into the behavior of molecules at the atomic level. These theoretical investigations are fundamental for predicting the reactivity, stability, and potential applications of novel compounds.
Geometry Optimization and Conformational Landscapes
The initial step in computational analysis involves the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, a comprehensive conformational analysis is necessary to identify all possible low-energy conformers. This exploration of the conformational landscape reveals the different shapes the molecule can adopt and their relative stabilities. However, specific optimized geometries and detailed conformational landscapes for this particular compound have not been reported in peer-reviewed studies.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While this type of analysis is standard in computational chemistry, specific values for the HOMO-LUMO energies and the energy gap for this compound are not documented in existing research.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. Red-colored regions typically indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). A detailed MEP map for this compound would highlight the reactive sites of the molecule, but such a map is not available in the current literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements and conformational changes. These simulations can also incorporate the effects of a solvent, providing a more realistic model of the molecule's behavior in solution.
Conformational Flexibility and Rotational Barriers
MD simulations can be used to explore the conformational flexibility of this compound by simulating its movements over time. This would reveal the accessible conformations and the energy barriers for rotation around its flexible bonds. Understanding these dynamic properties is essential for predicting how the molecule might interact with biological targets or other molecules. At present, there are no published MD simulation studies that specifically investigate the conformational flexibility and rotational barriers of this compound.
Solvation Effects on Molecular Structure and Dynamics
While specific studies on the solvation of this compound are not readily found, the general principles of computational solvation analysis are well-established. Such studies would typically involve using implicit or explicit solvent models in quantum chemical calculations. An implicit model, like the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating the effect of the solvent on the molecule's geometry and electronic properties.
Explicit solvent models, on the other hand, involve simulating the individual solvent molecules surrounding the solute. This approach, often used in molecular dynamics simulations, can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding, and their influence on the conformational dynamics of the molecule. For a molecule like this compound, which has both hydrogen bond donors (-OH and -NH) and acceptors, as well as a large hydrophobic naphthalene (B1677914) ring, the interplay with different solvents would be a critical determinant of its behavior in solution.
In Silico Ligand-Receptor Interaction Mechanisms: Computational Docking and Binding Mode Prediction
Molecular docking is a cornerstone of computational drug discovery, and while specific docking studies for this compound are not prominent in the literature, the methodology is extensively applied to similar compounds.
Docking Protocol Validation and Scoring Functions
A typical molecular docking study begins with the validation of the docking protocol. This involves redocking a known ligand into the active site of its target protein to ensure that the computational method can accurately reproduce the experimentally determined binding pose. The accuracy is often assessed by calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. The choice of scoring function is also crucial, as it is used to rank and estimate the binding affinity of different poses and ligands. Various scoring functions exist, each with its own strengths and weaknesses, and their performance can be target-dependent.
Analysis of Interaction Types and Key Residues for Specific Binding Pockets
Following a validated docking run, the interactions between the ligand and the protein's binding pocket are analyzed in detail. For a molecule like this compound, this would involve identifying key interactions such as:
Hydrogen bonds: Formed by the hydroxyl and amino groups with polar residues in the binding site.
Hydrophobic interactions: Involving the naphthalene ring with nonpolar residues.
Pi-stacking or pi-cation interactions: The aromatic naphthalene system could interact with aromatic residues (like phenylalanine, tyrosine, tryptophan) or positively charged residues (like lysine, arginine).
The identification of these interactions and the key amino acid residues involved is fundamental to understanding the mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR and Raman). For related naphthalene derivatives, studies have shown a good correlation between computationally predicted and experimentally measured spectra. mdpi.com Such calculations are typically performed on the optimized geometry of the molecule. The predicted NMR chemical shifts are often scaled or referenced against a standard (like tetramethylsilane) to improve agreement with experimental values. Similarly, calculated vibrational frequencies may be scaled to account for anharmonicity and other systematic errors in the computational method.
Potential Energy Surface (PES) Analysis for Reaction Pathways and Tautomerism
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.netrsc.orgmdpi.com PES analysis is a powerful tool for studying conformational changes, reaction mechanisms, and tautomerism. For this compound, a PES scan could be performed by systematically changing specific dihedral angles to explore its conformational landscape and identify low-energy conformers. This would be particularly interesting for the flexible propanolamine (B44665) side chain. Furthermore, PES analysis could be used to investigate the energy barriers for potential tautomeric forms, if any exist, or to study the pathways of potential chemical reactions involving the molecule.
Mechanistic Insights into the Reaction Chemistry of 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Nucleophilic Reactivity of Amino and Hydroxyl Groups
The reactivity of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is largely defined by the nucleophilic character of the lone pairs of electrons on the nitrogen of the secondary amine and the oxygen of the secondary hydroxyl group. Both groups can act as nucleophiles, participating in a variety of chemical transformations.
The amino group , being less electronegative than the hydroxyl group, is generally the more potent nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. The naphthalen-1-ylmethyl group, while sterically demanding, does not significantly diminish the nucleophilicity of the amine through electronic effects. However, the steric bulk can influence the rate of reaction with sterically hindered electrophiles.
The hydroxyl group , while a weaker nucleophile than the amine, can participate in reactions such as etherification and esterification, particularly under basic conditions which enhance its nucleophilicity through the formation of an alkoxide ion. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating substitution or elimination reactions.
The relative reactivity of the amino and hydroxyl groups can be controlled by the reaction conditions. For instance, in reactions with acyl chlorides, the more nucleophilic amine will preferentially form an amide. Selective reaction at the hydroxyl group would typically require protection of the more reactive amino group.
Table 1: Comparison of Nucleophilic Reactivity
| Functional Group | Relative Nucleophilicity | Typical Reactions |
| Secondary Amine (-NH-) | High | Alkylation, Acylation, Imine formation |
| Secondary Alcohol (-OH) | Moderate | Etherification, Esterification, Oxidation |
Intramolecular Cyclization Mechanisms and Tandem Reactions
The presence of both an amino and a hydroxyl group in a 1,2-relationship within the same molecule provides the foundation for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions are often driven by the formation of a stable five- or six-membered ring.
A common intramolecular cyclization for 1,2-amino alcohols is the formation of an oxazolidine (B1195125) ring. This typically occurs through the reaction with an aldehyde or a ketone. The reaction proceeds via initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then trapped by the intramolecular hydroxyl group to form the oxazolidine ring. The reaction is generally reversible and acid-catalyzed.
Another possibility is the formation of a tetrahydronaphthyloxazine derivative through a Pictet-Spengler-type reaction. This would involve the reaction of the amino group with an aldehyde, followed by an intramolecular electrophilic attack of the resulting iminium ion onto the electron-rich naphthalene (B1677914) ring. Subsequent cyclization involving the hydroxyl group could lead to the formation of a more complex heterocyclic system.
Tandem reactions can also be envisaged, where an initial reaction at one functional group triggers a subsequent transformation at the other. For example, acylation of the amino group could be followed by an intramolecular O-acylation, or an initial oxidation of the alcohol to a ketone could be followed by an intramolecular condensation with the amine to form a cyclic imine.
Influence of Naphthalene Substituents on Reaction Selectivity and Kinetics
The electronic properties of substituents on the naphthalene ring can significantly influence the reactivity of this compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity of the amino group and the acidity of the hydroxyl group, as well as affect the rates and regioselectivity of reactions involving the aromatic ring itself.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the naphthalene ring increase the electron density of the aromatic system. This can enhance the rate of electrophilic aromatic substitution reactions. While the effect on the distal amino and hydroxyl groups is transmitted through the methylene (B1212753) spacer and is therefore attenuated, a slight increase in the basicity and nucleophilicity of the amino group can be expected.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the naphthalene ring, making it less susceptible to electrophilic attack. These groups will have a more pronounced effect on the amino group, decreasing its basicity and nucleophilicity due to the inductive effect.
The position of the substituent on the naphthalene ring is also crucial in determining its effect on reactivity, particularly in reactions involving the aromatic system.
Table 2: Predicted Influence of Naphthalene Substituents on Reactivity
| Substituent Type | Position on Naphthalene Ring | Effect on Amino Group Nucleophilicity | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |
| Electron-Donating (e.g., -OCH₃) | 4-position | Slight Increase | Significant Increase |
| Electron-Withdrawing (e.g., -NO₂) | 4-position | Decrease | Significant Decrease |
Catalytic Activation and Reaction Pathways
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Various catalytic strategies can be employed to activate the amino and hydroxyl groups towards specific transformations.
Acid catalysis can be used to protonate the hydroxyl group, converting it into a better leaving group for substitution or elimination reactions. It can also activate carbonyl compounds for reaction with the amino group in the formation of imines or in reductive amination processes.
Base catalysis is effective in deprotonating the hydroxyl group to form a more nucleophilic alkoxide, facilitating reactions such as Williamson ether synthesis. Strong bases can also deprotonate the N-H bond, although this is less common for secondary amines unless very strong bases are used.
Metal catalysis opens up a wide range of reaction pathways. For instance, palladium-catalyzed cross-coupling reactions could be employed if the naphthalene ring is functionalized with a halide. Ruthenium or iridium catalysts are known to effect hydrogen transfer reactions, which could be used for the racemization or dynamic kinetic resolution of the chiral center. chemicalbook.comnih.gov The oxidation of the alcohol to a ketone can be achieved using various metal-based oxidants. rsc.orgresearchgate.net
Enzymatic catalysis offers a highly selective means of transforming the molecule. Lipases could be used for the stereoselective acylation of the hydroxyl group, while oxidoreductases could selectively oxidize the alcohol. nih.gov
Stereochemistry and Chirality of 1 Naphthalen 1 Ylmethyl Amino Propan 2 Ol
Identification and Characterization of Chiral Centers and Enantiomers
Chirality in a molecule originates from one or more stereogenic elements, most commonly a chiral center. libretexts.org A chiral center is typically a carbon atom bonded to four different substituents, resulting in a molecule that is non-superimposable on its mirror image. libretexts.org
In the structure of 1-((naphthalen-1-ylmethyl)amino)propan-2-ol, the carbon atom at the second position (C2) of the propanol (B110389) backbone is a chiral center. This carbon is tetrahedrally bonded to four distinct groups:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A methyl group (-CH₃)
A 1-((naphthalen-1-ylmethyl)amino)methyl group (-CH₂NHCH₂-naphthyl)
The presence of this single chiral center means that the molecule is chiral and exists as a pair of stereoisomers known as enantiomers. libretexts.org These enantiomers are mirror images of each other and are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.
The (R)- and (S)-enantiomers of this compound have identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. Their interaction with other chiral molecules, such as biological receptors or chiral catalysts, will also differ significantly.
Diastereomeric Relationships in Substituted Derivatives
When a molecule contains two or more chiral centers, stereoisomers can exist that are not mirror images of each other; these are known as diastereomers. While this compound itself only has one chiral center and thus only exists as enantiomers, its substituted derivatives can possess multiple stereocenters, leading to diastereomeric relationships.
For instance, if a second substituent were introduced at the C1 position of the propanol chain, creating a second chiral center, four stereoisomers would be possible. Consider a hypothetical derivative, 1-phenyl-1-((naphthalen-1-ylmethyl)amino)propan-2-ol . This molecule would have chiral centers at both C1 and C2. The possible stereoisomers would be (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).
The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other.
The (1R, 2S) and (1S, 2R) isomers are also enantiomers of each other.
The relationship between the (1R, 2R) isomer and the (1R, 2S) or (1S, 2R) isomers is diastereomeric.
Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and chromatographic retention times. This allows for their separation by standard laboratory techniques like chromatography or crystallization. A known impurity of the related drug propranolol, 1,1'-((1-methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol), contains two chiral centers, illustrating how diastereomers can arise in related structures. nih.gov
Advanced Methods for Chiral Purity Determination (e.g., Chiral HPLC)
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in many fields, particularly pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. mdpi.comresearchgate.net
The principle behind chiral HPLC is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This interaction forms transient, diastereomeric complexes, which have different energies of formation and stability. researchgate.net Consequently, one enantiomer is retained on the column longer than the other, resulting in their separation and allowing for quantification.
For β-amino alcohols like this compound, polysaccharide-based CSPs are highly effective. These columns typically use cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The separation of propranolol, a structurally similar β-blocker, has been extensively studied and provides a model for the likely conditions required for the analysis of the title compound. scielo.brresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | α-Burke 2® (Pirkle-type) | scielo.brresearchgate.net |
| Mobile Phase | Dichloromethane:Methanol (90:10 v/v) with 12 mM ammonium (B1175870) acetate | scielo.brresearchgate.net |
| Flow Rate | 0.9 mL/min | scielo.brresearchgate.net |
| Detection | UV absorption at 280 nm | scielo.brresearchgate.net |
| Outcome | Baseline separation of (R)- and (S)-propranolol | scielo.brresearchgate.net |
Other methods for determining chiral purity include capillary electrophoresis with chiral additives (like cyclodextrins) and NMR spectroscopy using chiral solvating or derivatizing agents, although chiral HPLC remains the gold standard for its accuracy and sensitivity. researchgate.net
Conformational Analysis and its Impact on Stereochemical Properties
Conformational analysis involves studying the different three-dimensional arrangements of a molecule that arise from rotations about its single bonds. chemistrysteps.com For a flexible molecule like this compound, numerous conformations are possible, but only a few will be energetically favorable. The preferred conformation is dictated by a balance of steric hindrance and stabilizing non-covalent interactions.
A dominant intramolecular interaction in 1,2-amino alcohols is hydrogen bonding. frontiersin.orgaip.org In this compound, a stabilizing intramolecular hydrogen bond can form between the hydrogen of the C2 hydroxyl group and the lone pair of electrons on the nitrogen atom (O-H···N). This interaction creates a pseudo-cyclic, five-membered ring structure, which significantly restricts the rotation around the C1-C2 bond and locks the backbone into a preferred gauche conformation.
τ1 (H-O-C2-C1): Defines the orientation of the hydroxyl hydrogen.
τ2 (O-C2-C1-N): Defines the relationship between the hydroxyl and amino groups. A gauche arrangement (τ2 ≈ 60°) is favored due to the O-H···N hydrogen bond.
τ3 (C2-C1-N-C(naphthyl)): Defines the orientation of the bulky naphthalen-1-ylmethyl group.
Prochirality of Substrates and Reagents in Synthetic Routes
The stereochemistry of the final product is often determined during its synthesis. Asymmetric synthesis aims to produce a single enantiomer by using chiral starting materials, reagents, or catalysts. yale.edu A key concept in this process is prochirality. A prochiral molecule is one that is achiral but can be converted to a chiral molecule in a single chemical step.
A common synthetic route to β-amino alcohols like this compound involves the nucleophilic ring-opening of a prochiral epoxide with an amine. tandfonline.com
Substrate: Propylene (B89431) oxide (1,2-epoxypropane) is a prochiral substrate. Its C2 carbon is attached to two enantiotopic faces.
Reagent: Naphthalen-1-ylmethanamine.
Reaction: The amine can attack the C2 carbon of the epoxide from either the Re face or the Si face. In the absence of any chiral influence, attack on both faces is equally probable, resulting in a racemic mixture (a 50:50 mix of R and S enantiomers) of the final product.
To achieve an enantioselective synthesis, a chiral catalyst can be used to direct the amine to attack only one of the prochiral faces. nih.gov This stereoselective approach ensures that one enantiomer is formed in significant excess over the other. nih.govdiva-portal.orgdiva-portal.org This strategy is fundamental to modern organic synthesis, allowing for the efficient production of enantiomerically pure compounds. nih.govdiva-portal.orgdiva-portal.org
Structure Interaction Relationship Studies Mechanistic Focus
Influence of Molecular Conformation on Intermolecular Forces
The three-dimensional arrangement, or conformation, of 1-((naphthalen-1-ylmethyl)amino)propan-2-ol is pivotal in dictating the nature and strength of its intermolecular interactions. The molecule's key structural features—the bulky naphthalene (B1677914) ring, the flexible propanolamine (B44665) chain, and the presence of hydrogen bond donor (hydroxyl and secondary amine) and acceptor (hydroxyl oxygen and amine nitrogen) groups—give rise to a complex interplay of forces.
The rotation around the single bonds within the propan-2-ol backbone and the bond connecting the nitrogen to the naphthylmethyl group allows for various spatial arrangements. These conformers can range from extended structures to more compact, folded forms. nih.gov In the solid state, the molecule is likely to adopt a conformation that maximizes favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, while minimizing steric hindrance. vensel.org
Van der Waals Forces and π-π Stacking: The large, electron-rich naphthalene moiety contributes significantly to van der Waals forces, particularly London dispersion forces. libretexts.org Furthermore, the planar nature of the naphthalene ring allows for π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, are cumulative and play a crucial role in the packing of the molecules in the solid state and in their interactions in non-polar environments. The relative orientation of the naphthalene rings in adjacent molecules (e.g., parallel-displaced or T-shaped) will affect the strength of these interactions.
Steric Effects: The bulkiness of the naphthalen-1-ylmethyl group can create steric hindrance, influencing which conformations are energetically favorable and how closely molecules can approach each other. nih.gov This steric hindrance can modulate the strength of both hydrogen bonding and π-π stacking by imposing geometric constraints.
The interplay of these forces results in a preferred molecular conformation that represents a balance between maximizing attractive interactions and minimizing repulsive steric clashes.
Elucidation of Spectroscopic Fingerprint Modulations with Structural Alterations
The spectroscopic signature of this compound is directly linked to its molecular structure. Any alterations to this structure would predictably modulate its spectroscopic properties, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. While specific experimental data for this exact compound is not widely published, we can infer its expected spectroscopic characteristics based on its structural similarity to well-characterized analogs like propranolol. thermofisher.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the aromatic protons of the naphthalene ring, the methylene (B1212753) protons of the naphthylmethyl group, and the methine and methylene protons of the propan-2-ol chain.
Aromatic Region: The protons on the naphthalene ring would appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. thermofisher.com The substitution at the 1-position would lead to a distinct splitting pattern for the seven naphthalene protons.
Aliphatic Region: The methylene protons of the CH₂-N group would likely appear as a singlet or a pair of doublets if there is restricted rotation. The protons of the propan-2-ol chain (-CH(OH)-CH₂-) would show characteristic multiplets due to spin-spin coupling. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.
Structural modifications would lead to predictable changes in the ¹H NMR spectrum. For instance, substitution on the naphthalene ring would alter the chemical shifts and coupling constants of the aromatic protons. Changes to the alkyl chain, such as replacing the methyl group with a larger alkyl group, would introduce new signals and coupling patterns.
The ¹³C NMR spectrum would similarly provide valuable structural information, with distinct signals for the ten carbons of the naphthalene ring and the four carbons of the (methylamino)propan-2-ol (B607354) side chain. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected due to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. mdpi.com
C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations of the naphthalene ring would give rise to several sharp bands in the 1400-1600 cm⁻¹ region.
C-O and C-N Stretching: C-O and C-N stretching vibrations would be expected in the fingerprint region (1000-1300 cm⁻¹).
Any structural alteration would be reflected in the IR spectrum. For example, deuteration of the -OH and -NH groups would cause the corresponding stretching bands to shift to lower wavenumbers.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of its structure, with characteristic fragments arising from the cleavage of the C-C and C-N bonds in the propanolamine chain and the loss of the naphthylmethyl group. Structural modifications would lead to predictable shifts in the mass of the molecular ion and the formation of different fragment ions.
| Spectroscopic Technique | Expected Key Features | Region |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm |
| Naphthylmethyl CH₂ | ~3.5-4.5 ppm | |
| Propanol (B110389) Chain Protons | ~2.5-4.0 ppm | |
| OH and NH Protons | Variable, broad | |
| ¹³C NMR | Aromatic Carbons | ~120-140 ppm |
| Aliphatic Carbons | ~40-70 ppm | |
| IR | O-H and N-H Stretch | 3200-3600 cm⁻¹ (broad) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1400-1600 cm⁻¹ |
Structure-Reactivity Relationships in Novel Synthetic Pathways
The synthesis of this compound can be approached through several synthetic strategies, with the reactivity of the starting materials being intrinsically linked to their structural features. A common and effective method for the synthesis of β-amino alcohols involves the ring-opening of an epoxide with an amine. chemicalbook.com
A plausible synthetic route to this compound would involve the reaction of 1-(naphthalen-1-yl)methanamine with 1,2-epoxypropane (propylene oxide). In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. The regioselectivity of this reaction is influenced by steric and electronic factors. The attack is generally favored at the less substituted carbon atom of the epoxide, which in the case of propylene (B89431) oxide is the terminal methylene carbon. This would yield the desired this compound.
The reactivity of the amine is influenced by the electron-donating or withdrawing nature of the naphthalene ring. The naphthylmethyl group is generally considered to be weakly electron-donating, which would slightly enhance the nucleophilicity of the amine compared to a simple alkylamine.
An alternative pathway could involve the reductive amination of a suitable keto-alcohol with 1-(naphthalen-1-yl)methanamine. For example, the reaction of 1-hydroxypropan-2-one with 1-(naphthalen-1-yl)methanamine in the presence of a reducing agent such as sodium borohydride (B1222165) would also yield the target compound. The reactivity in this case would depend on the electrophilicity of the ketone carbonyl group and the nucleophilicity of the amine.
The structure of the reactants also plays a crucial role in determining the reaction conditions required. The steric bulk of the naphthalen-1-ylmethyl group might necessitate higher reaction temperatures or longer reaction times to achieve a good yield.
| Reaction Type | Reactants | Key Structural Feature Influencing Reactivity |
|---|---|---|
| Epoxide Ring-Opening | 1-(Naphthalen-1-yl)methanamine + 1,2-Epoxypropane | Nucleophilicity of the amine, steric hindrance at the epoxide |
| Reductive Amination | 1-Hydroxypropan-2-one + 1-(Naphthalen-1-yl)methanamine + Reducing Agent | Electrophilicity of the ketone, nucleophilicity of the amine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution between naphthalen-1-ylmethylamine and epichlorohydrin, followed by hydrolysis. Key parameters include temperature control (40–60°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents. Catalytic bases like triethylamine improve reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the propan-2-ol backbone (δ 3.4–4.2 ppm).
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 244.14).
- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles .
Q. What are the primary biological activity screening strategies for this compound?
- Methodological Answer : Prioritize assays targeting β-adrenergic receptors due to structural similarities to propranolol derivatives. Use:
- In vitro radioligand binding assays (³H-dihydroalprenolol competition).
- Functional assays (cAMP modulation in HEK293 cells).
- Toxicity profiling (e.g., hepatocyte viability assays) to rule out nonspecific cytotoxicity .
Advanced Research Questions
Q. How does stereochemistry at the propan-2-ol moiety influence biological activity, and how can enantiomers be resolved?
- Methodological Answer : Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol) or kinetic resolution using lipases. Biological assays comparing (R)- and (S)-enantiomers often reveal differences in receptor binding affinity (e.g., 10–100x variation in IC₅₀ values for β-blockers) .
Q. What strategies mitigate oxidative degradation of the naphthalene ring during long-term stability studies?
- Methodological Answer : Stabilize the compound via:
- Antioxidant additives (e.g., BHT at 0.01–0.1% w/v).
- pH buffering (pH 5–6) to prevent radical formation.
- Lyophilization for solid-state storage. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify quinone derivatives .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY7). Key parameters include:
- Binding free energy calculations (ΔG < -8 kcal/mol suggests strong binding).
- Metabolic site prediction (e.g., oxidation at the naphthalene methyl group). Validate with in vitro microsomal assays .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer : Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
